molecular formula C36H42O8 B14679959 2,2',3,3',4,4'-Hexamethoxy-7,7'-dimethyl-5,5'-di(propan-2-yl)-2h,2'h-8,8'-binaphtho[1,8-bc]furan CAS No. 31591-07-8

2,2',3,3',4,4'-Hexamethoxy-7,7'-dimethyl-5,5'-di(propan-2-yl)-2h,2'h-8,8'-binaphtho[1,8-bc]furan

Katalognummer: B14679959
CAS-Nummer: 31591-07-8
Molekulargewicht: 602.7 g/mol
InChI-Schlüssel: UWDFASQFKMYRRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’,3,3’,4,4’-Hexamethoxy-7,7’-dimethyl-5,5’-di(propan-2-yl)-2h,2’h-8,8’-binaphtho[1,8-bc]furan is a complex organic compound characterized by its multiple methoxy groups and a binaphtho[1,8-bc]furan core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’,4,4’-Hexamethoxy-7,7’-dimethyl-5,5’-di(propan-2-yl)-2h,2’h-8,8’-binaphtho[1,8-bc]furan typically involves multiple steps, including the formation of the binaphtho[1,8-bc]furan core and subsequent functionalization with methoxy and isopropyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’,3,3’,4,4’-Hexamethoxy-7,7’-dimethyl-5,5’-di(propan-2-yl)-2h,2’h-8,8’-binaphtho[1,8-bc]furan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

2,2’,3,3’,4,4’-Hexamethoxy-7,7’-dimethyl-5,5’-di(propan-2-yl)-2h,2’h-8,8’-binaphtho[1,8-bc]furan has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,2’,3,3’,4,4’-Hexamethoxy-7,7’-dimethyl-5,5’-di(propan-2-yl)-2h,2’h-8,8’-binaphtho[1,8-bc]furan involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and binaphtho[1,8-bc]furan core allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 2,2’,3,3’,4,4’-Hexamethoxy-7,7’-dimethyl-5,5’-di(propan-2-yl)-2h,2’h-8,8’-binaphtho[1,8-bc]furan stands out due to its unique binaphtho[1,8-bc]furan core and the presence of multiple methoxy groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

31591-07-8

Molekularformel

C36H42O8

Molekulargewicht

602.7 g/mol

IUPAC-Name

3,5,6-trimethoxy-10-methyl-7-propan-2-yl-11-(3,5,6-trimethoxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-11-yl)-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene

InChI

InChI=1S/C36H42O8/c1-15(2)21-19-13-17(5)23(29-25(19)27(35(41-11)43-29)33(39-9)31(21)37-7)24-18(6)14-20-22(16(3)4)32(38-8)34(40-10)28-26(20)30(24)44-36(28)42-12/h13-16,35-36H,1-12H3

InChI-Schlüssel

UWDFASQFKMYRRO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C3C(=C(C(=C2C(C)C)OC)OC)C(OC3=C1C4=C5C6=C(C=C4C)C(=C(C(=C6C(O5)OC)OC)OC)C(C)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.